molecular formula C7H15NO2 B15324692 2-(1,4-Oxazepan-2-yl)ethan-1-ol

2-(1,4-Oxazepan-2-yl)ethan-1-ol

Cat. No.: B15324692
M. Wt: 145.20 g/mol
InChI Key: CITCVMSGOSSHAT-UHFFFAOYSA-N
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Description

2-(1,4-Oxazepan-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is a versatile small molecule scaffold that finds applications in various fields of scientific research and industry. The compound features a seven-membered ring containing both oxygen and nitrogen atoms, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Oxazepan-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with 1,4-dichlorobutane in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, leading to the formation of the oxazepane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(1,4-Oxazepan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1,4-Oxazepan-2-yl)ethan-1-ol is utilized in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,4-Oxazepan-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the oxazepane ring allows for unique interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-(1,4-Oxazepan-4-yl)ethan-1-ol
  • 2-(1,4-Oxazepan-3-yl)ethan-1-ol
  • 2-(1,4-Oxazepan-5-yl)ethan-1-ol

Comparison: 2-(1,4-Oxazepan-2-yl)ethan-1-ol is unique due to the position of the substituent on the oxazepane ring. This positional difference can lead to variations in chemical reactivity and biological activity. For example, the 2-position substitution may result in different binding affinities to receptors compared to the 4-position substitution .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(1,4-oxazepan-2-yl)ethanol

InChI

InChI=1S/C7H15NO2/c9-4-2-7-6-8-3-1-5-10-7/h7-9H,1-6H2

InChI Key

CITCVMSGOSSHAT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(OC1)CCO

Origin of Product

United States

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